4-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Description
Overview of Azaindole Ring Systems in Chemical Research
Azaindoles, also known as pyrrolopyridines, are a class of bicyclic heterocyclic compounds that are isosteric to the naturally occurring indole (B1671886) ring system. nih.gov These structures are considered "privileged" in medicinal chemistry due to their frequent appearance in biologically active compounds. pharmablock.com There are four primary isomers of azaindole—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine)—differentiated by the position of the nitrogen atom in the six-membered pyridine (B92270) ring. nih.govpharmablock.com
The incorporation of a nitrogen atom into the indole scaffold can significantly modulate a molecule's physicochemical properties, such as its solubility, lipophilicity, and basicity (pKa). researchgate.net Furthermore, the pyridine nitrogen can act as an additional hydrogen bond acceptor, which can lead to enhanced binding affinity with biological targets and improved potency. nih.govpharmablock.com This strategic modification has been successfully employed in the development of numerous therapeutic agents, particularly in the field of kinase inhibitors. pharmablock.com
Historical Context and Evolution of Pyrrolo[2,3-b]pyridine Chemistry
The synthesis of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system has evolved considerably over the years. Early methods for constructing this scaffold were often adaptations of classical indole syntheses, such as the Fischer and Madelung syntheses. rsc.org While foundational, these methods sometimes suffered from limitations in scope and yield.
More productive and versatile methods, such as the Bartoli and Batcho-Leimgruber reactions, later became important for preparing a wider range of azaindole derivatives. pharmablock.com The modern era of 7-azaindole chemistry is characterized by the development of highly efficient and elegant synthetic techniques. rsc.org Advances in metal-catalyzed cross-coupling and C-H bond functionalization reactions have revolutionized the ability to selectively modify the azaindole core, providing access to a vast chemical space of novel derivatives. researchgate.netrsc.org These advanced methods have been instrumental in building libraries of compounds for drug discovery programs. chemicalbook.com
Rationale for Fluorine and Methoxy (B1213986) Group Incorporation at Positions 4 and 6
The specific substitution of a pyrrolo[2,3-b]pyridine ring with a fluorine atom at the 4-position and a methoxy group at the 6-position is a deliberate strategy employed by medicinal chemists to optimize molecular properties for therapeutic applications. This combination leverages the distinct and complementary effects of each functional group.
The introduction of fluorine into a drug candidate is a widely used tactic to enhance its pharmacological profile. nih.govresearchgate.net Despite its small size, comparable to a hydrogen atom, fluorine is the most electronegative element, which imparts unique properties to a molecule. tandfonline.com One of its most significant roles is to block metabolic breakdown. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. tandfonline.comchemrxiv.org Placing a fluorine atom at a potential site of metabolism can, therefore, increase the metabolic stability and bioavailability of a compound. chemrxiv.orgnih.gov
Furthermore, fluorine's powerful electron-withdrawing nature can lower the pKa of nearby basic functional groups, which can improve a drug's membrane permeability and cellular uptake. researchgate.netnih.gov Fluorine can also enhance binding affinity to target proteins through favorable electrostatic interactions and has been shown to modulate lipophilicity. nih.govtandfonline.com
| Property | Effect of Fluorine | Rationale in Drug Design |
|---|---|---|
| Metabolic Stability | Increases due to high C-F bond strength. tandfonline.comchemrxiv.org | Blocks metabolic attack, improving bioavailability. nih.gov |
| Basicity (pKa) | Reduces pKa of nearby amines due to inductive effects. researchgate.net | Optimizes ionization state for better membrane permeability. |
| Binding Affinity | Can enhance interactions with target proteins. nih.gov | Improves potency and selectivity. |
| Lipophilicity | Increases, which can modulate permeability. nih.gov | Fine-tunes the molecule's ability to cross biological membranes. |
| Conformation | Can induce specific molecular conformations. researchgate.net | Orients the molecule for optimal target binding. |
The methoxy group is electronically versatile; its oxygen atom carries a partial negative charge, while the methyl group has a partial positive charge, allowing for varied electrostatic interactions. tandfonline.com However, the methoxy group can also be a metabolic liability, as it is susceptible to O-demethylation by cytochrome P450 enzymes. tandfonline.com The strategic placement of this group is therefore critical.
| Property | Effect of Methoxy Group | Rationale in Drug Design |
|---|---|---|
| Lipophilicity | Minimal increase. tandfonline.com | Allows exploration of binding pockets without large ADME penalties. |
| Binding Interactions | Can form hydrogen bonds (oxygen as acceptor) and other electrostatic interactions. nih.govtandfonline.com | Improves binding affinity and potency. |
| Metabolic Stability | Can be a site of O-demethylation, a potential liability. tandfonline.com | Requires careful placement within the molecule. |
| Solubility | The polar oxygen atom can improve aqueous solubility. | Enhances formulation and pharmacokinetic properties. |
| Electrostatics | Offers both electronegative (oxygen) and electropositive (methyl) regions. tandfonline.com | Provides versatile interaction capabilities with target proteins. |
Current Research Landscape and Emerging Areas for 4-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine scaffold is at the forefront of modern drug discovery, particularly as a core component of kinase inhibitors for cancer therapy. nih.govacs.orgnih.gov Research has demonstrated that derivatives of this scaffold are potent inhibitors of various kinases, including B-RAF, fibroblast growth factor receptor (FGFR), and colony-stimulating factor 1 receptor (CSF-1R). nih.govrsc.orgacs.org Additionally, these compounds are being investigated for other therapeutic areas, such as Alzheimer's disease, by targeting enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov
The specific compound, this compound, serves as a highly valuable and strategically designed building block for the synthesis of new therapeutic candidates. enamine.netnih.gov The 4-fluoro substituent provides metabolic stability and modulates the electronic properties of the pyridine ring, while the 6-methoxy group allows for probing structure-activity relationships within the target's binding site. This pre-functionalized scaffold enables researchers to efficiently generate libraries of novel compounds for screening against a wide array of biological targets, accelerating the discovery of new medicines.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-12-7-4-6(9)5-2-3-10-8(5)11-7/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXOSPLQDHLVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN2)C(=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256434 | |
| Record name | 4-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-87-9 | |
| Record name | 4-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Fluoro 6 Methoxy 1h Pyrrolo 2,3 B Pyridine and Its Derivatives
Retrosynthetic Analysis of the 4-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine Core
A retrosynthetic analysis of the this compound core reveals several potential disconnection points, guiding the design of synthetic routes. The primary disconnections involve breaking the bonds of the pyrrole (B145914) ring, suggesting a strategy where a substituted pyridine (B92270) is the starting precursor. Key retrosynthetic pathways often converge on a substituted 2-aminopyridine (B139424) or a 2,3-dihalopyridine derivative, which can then be elaborated to form the fused pyrrole ring. The fluorine and methoxy (B1213986) groups on the pyridine ring can be envisioned as being introduced either before or after the formation of the pyrrolo[2,3-b]pyridine core, depending on the chosen synthetic strategy and the compatibility of the reagents.
De Novo Synthesis Approaches
De novo synthesis provides a versatile platform for constructing the this compound scaffold from acyclic or simpler cyclic precursors. These methods offer the flexibility to introduce a variety of substituents on both the pyridine and pyrrole rings.
Cyclization Strategies for Pyrrolo[2,3-b]pyridine Ring Formation
The formation of the pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole (B17877), is a critical step in the synthesis. rsc.org Several cyclization strategies have been developed to construct this bicyclic core. One common approach involves the reaction of a substituted 2-aminopyridine with a suitable three-carbon synthon. For instance, the condensation of a 2-amino-3-halopyridine derivative with a ketone or an acetylene (B1199291) can lead to the formation of the pyrrole ring.
Another powerful method is the intramolecular cyclization of a suitably functionalized pyridine derivative. This can involve transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the crucial C-C bond that closes the pyrrole ring. For example, a 2-amino-3-vinylpyridine derivative can undergo an intramolecular cyclization to yield the pyrrolo[2,3-b]pyridine core. The choice of cyclization strategy often depends on the desired substitution pattern and the availability of starting materials.
Regioselective Introduction of Fluorine at Position 4
The introduction of a fluorine atom at the C4 position of the pyrrolo[2,3-b]pyridine ring is a key challenge that requires precise regiocontrol. Several fluorination methodologies have been employed to achieve this transformation.
Electrophilic fluorination is a common strategy for introducing fluorine into electron-rich aromatic systems. wikipedia.org In the context of pyrrolo[2,3-b]pyridines, this typically involves the reaction of the heterocycle with an electrophilic fluorine source. wikipedia.org A variety of reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly used for this purpose. alfa-chemistry.com The regioselectivity of the fluorination is influenced by the electronic properties of the pyrrolo[2,3-b]pyridine ring and the reaction conditions. Often, the pyrrole ring is more susceptible to electrophilic attack, necessitating the use of protecting groups or specific directing groups to achieve fluorination at the desired C4 position of the pyridine ring.
| Reagent | Description |
| N-Fluorobenzenesulfonimide (NFSI) | A stable, easy-to-handle electrophilic fluorinating agent. alfa-chemistry.com |
| Selectfluor® (F-TEDA-BF4) | A powerful electrophilic fluorinating agent, often used for less reactive substrates. alfa-chemistry.com |
Nucleophilic aromatic substitution (SNAr) can also be employed to introduce fluorine at the C4 position. This approach requires a suitable leaving group, such as a chlorine or bromine atom, at the C4 position of the pyrrolo[2,3-b]pyridine ring. The reaction is then carried out with a nucleophilic fluoride (B91410) source, such as potassium fluoride or cesium fluoride, often in the presence of a phase-transfer catalyst or in a high-boiling polar aprotic solvent to facilitate the reaction. The success of this method is highly dependent on the activation of the substrate towards nucleophilic attack.
Recent advancements have explored concerted nucleophilic aromatic substitution strategies to overcome the challenges of traditional methods. nih.gov
The Balz-Schiemann reaction is a classical method for introducing fluorine into an aromatic ring. wikipedia.org This reaction involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. wikipedia.org To apply this method to the synthesis of 4-fluoropyrrolo[2,3-b]pyridines, a 4-aminopyrrolo[2,3-b]pyridine precursor is required. This precursor is treated with a source of nitrous acid in the presence of tetrafluoroboric acid to form the diazonium salt, which upon heating, expels nitrogen gas and boron trifluoride to yield the desired 4-fluoro derivative. wikipedia.orgalfa-chemistry.com While effective, this method can sometimes be limited by the stability of the diazonium intermediate and the harsh reaction conditions. alfa-chemistry.com
Installation of Methoxy Group at Position 6
The introduction of a methoxy group at the C6 position of the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core is a key synthetic step, typically achieved through nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. stackexchange.comyoutube.com This reactivity is due to the ability of the electronegative nitrogen atom to stabilize the anionic Meisenheimer intermediate formed during the reaction. stackexchange.compearson.com
A common strategy involves the displacement of a halogen atom, such as chlorine or bromine, from the C6 position by a methoxide (B1231860) source. The reaction is generally carried out by treating a 6-halo-4-fluoro-1H-pyrrolo[2,3-b]pyridine precursor with sodium methoxide (NaOMe) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The presence of the fluoro group at C4 further activates the ring towards nucleophilic substitution.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
| Precursor | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| 6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine | Sodium Methoxide (NaOMe) | DMF | 80-120 °C | This compound |
Sequential and Convergent Synthetic Routes
The synthesis of the this compound scaffold can be approached through both sequential and convergent strategies, offering flexibility in accessing the target molecule from different starting materials.
Sequential Routes: A sequential synthesis typically involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. This linear approach allows for the step-by-step introduction of the required substituents.
Route A: From a Substituted Pyridine: A plausible route starts with a 2-amino-3-halo-4-fluoro-6-methoxypyridine. This intermediate can undergo a palladium-catalyzed Sonogashira coupling with a terminal alkyne (e.g., trimethylsilylacetylene). nih.govorganic-chemistry.org The resulting 3-alkynyl-2-aminopyridine can then be cyclized under basic or copper-catalyzed conditions to form the pyrrolo[2,3-b]pyridine ring system. nih.govorganic-chemistry.orgmdpi.com
Route B: From a Nicotinic Acid Derivative: Another sequential approach begins with a substituted nicotinic acid. Through a series of functional group manipulations, the necessary amino and halogen substituents can be installed before the final cyclization to form the pyrrole portion of the molecule. organic-chemistry.org
Convergent Routes: Convergent syntheses involve the preparation of separate, functionalized pyrrole and pyridine fragments, which are then coupled together in a later stage. This approach can be more efficient for complex molecules. A potential convergent strategy would involve the reaction of a pre-formed, functionalized pyrrole, such as 5-amino-1R-1H-pyrrole-3-carbonitrile, with reagents that construct the pyridine ring around it. uni-rostock.de
Post-Synthetic Modification of Pre-functionalized Pyrrolo[2,3-b]pyridines
Once the core this compound structure is assembled, it can be further diversified through various post-synthetic modifications. The reactivity of the scaffold allows for selective functionalization at several positions.
Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Kumada)
Halogenation: The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic aromatic substitution. Reactions such as bromination and iodination occur with high regioselectivity at the C3 position. rsc.org This provides a key handle for introducing further diversity. More advanced methods, such as those involving Zincke imine intermediates, can also be employed for selective halogenation of the pyridine ring under mild conditions. chemrxiv.org
Cross-Coupling Reactions: The halogenated derivatives of this compound are valuable substrates for a range of palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling a C3-halo (or C2-, C5-halo) derivative with various aryl or heteroaryl boronic acids or esters. organic-chemistry.orgorganic-chemistry.org This is a robust method for introducing diverse aromatic substituents.
Sonogashira Coupling: The coupling of a halo-azaindole with a terminal alkyne, catalyzed by palladium and copper complexes, provides access to alkynyl-substituted derivatives. nih.govresearchgate.net These products can serve as versatile intermediates for further transformations.
Kumada Coupling: This reaction involves the coupling of a halo-azaindole with a Grignard reagent, catalyzed by a nickel or palladium complex, to form carbon-carbon bonds.
Table 2: Examples of Cross-Coupling Reactions on the Pyrrolo[2,3-b]pyridine Core
| Reaction | Halogenated Substrate Position | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki | C3, C2, C5 | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted |
| Sonogashira | C3, C2, C5 | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Precursors
Halogen atoms on the pyridine ring of the 7-azaindole scaffold, particularly at the C4 and C6 positions, are susceptible to displacement by nucleophiles via an SNAr mechanism. For instance, if a 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine were synthesized, the C4 and C6 positions could be sequentially functionalized. The presence of an N1-protecting group, such as the 2-(trimethylsilyl)ethoxy)methyl (SEM) group, has been shown to activate the C4 position for SNAr, allowing reactions to proceed under mild conditions with a broad range of nucleophiles, including alcohols and amines. thieme-connect.com
Functional Group Interconversions on the Pyrrolo[2,3-b]pyridine Ring System
A wide array of standard organic transformations can be applied to modify substituents on the this compound ring system. These interconversions are crucial for fine-tuning the properties of the final compound. Examples include:
Reduction of Nitro Groups: A nitro group, potentially introduced on an aryl substituent attached via Suzuki coupling, can be reduced to an amino group using standard conditions (e.g., H₂, Pd/C; or SnCl₂), which can then be further functionalized.
Hydrolysis of Esters or Nitriles: Carboxylic acid functionalities can be unmasked by hydrolyzing corresponding ester or nitrile groups.
Amide Bond Formation: A carboxylic acid on the scaffold can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDCI) to generate a library of amide derivatives. nih.gov
Side-Chain Oxidation/Reduction: Alkyl or alcohol substituents can be modified through oxidation or reduction reactions to access different functional groups.
Protecting Group Strategies for Nitrogen Heteroatoms (N1)
The protection of the pyrrole nitrogen (N1) is often a critical step in the synthesis and functionalization of 7-azaindoles. The N1-H is acidic and can interfere with various reactions, particularly those involving strong bases or organometallic reagents. The choice of protecting group can also influence the reactivity of the ring system.
2-(Trimethylsilyl)ethoxy)methyl (SEM) Group: The SEM group is a highly effective protecting group for the N1 position. It is stable to many reaction conditions but can be removed under acidic conditions (e.g., TFA) or with fluoride ions. Notably, the SEM group also acts as an electronic activator for SNAr reactions at the C4 position. thieme-connect.comnih.gov
Sulfonyl Groups: Groups like benzenesulfonyl (Bs) or p-toluenesulfonyl (Ts) are commonly used. They are electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution but can increase the acidity of protons on adjacent carbons. They are typically installed using the corresponding sulfonyl chloride and a base, and removed under reductive conditions or with strong base. chemicalforums.com
Carbamates: The tert-butyloxycarbonyl (Boc) group is another common choice. It is easily installed using Boc-anhydride and removed under acidic conditions (e.g., TFA).
Alkyl Groups: Simple alkyl groups like benzyl (B1604629) (Bn) or methyl (Me) can also be used. They are generally more stable than other protecting groups and are often installed via alkylation with an appropriate halide. Removal of a benzyl group is typically achieved by hydrogenolysis. chemicalforums.com
Table 3: Common N1-Protecting Groups for 1H-Pyrrolo[2,3-b]pyridines
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Key Features |
|---|---|---|---|---|
| 2-(Trimethylsilyl)ethoxy)methyl | SEM | SEM-Cl, NaH | TFA, TBAF | Activates C4 for SNAr |
| p-Toluenesulfonyl | Ts | Ts-Cl, Base | Reductive (Mg, MeOH), Strong Base | Electron-withdrawing, stable |
| tert-Butyloxycarbonyl | Boc | Boc₂O, DMAP | TFA, HCl | Acid-labile |
Stereoselective Synthesis of Chiral Derivatives
While specific literature on the stereoselective synthesis of chiral derivatives originating directly from this compound is not extensively detailed, general and powerful strategies have been developed for introducing chirality into the broader 7-azaindole framework. These methods are applicable to the synthesis of chiral derivatives and rely on modern asymmetric catalysis, where a chiral catalyst or auxiliary controls the stereochemical outcome of a reaction.
A prominent strategy involves the use of the 7-azaindoline scaffold (the reduced form of 7-azaindole) as a chiral directing group. researchgate.netnih.gov In this approach, a substituent attached to the azaindoline nitrogen or an amide formed from the azaindoline core can direct the stereoselective formation of new chiral centers. α-Substituted-7-azaindoline amides have been successfully employed as versatile synthons in a variety of metal- and organo-catalyzed asymmetric reactions. nih.gov
These reactions include:
Asymmetric Aldol Reactions: The enolate of an α-substituted 7-azaindoline amide can react with aldehydes in the presence of a chiral metal complex (e.g., mesitylcopper/chiral ligand) to produce β-hydroxy-α-amino acid derivatives with high enantioselectivity. mdpi.com The specific stereoisomer (syn or anti) can often be controlled by the choice of the chiral ligand. mdpi.com
Asymmetric Mannich Reactions: Using cooperative catalysis, such as a copper salt with a chiral ligand and a base, the enolate of an α-CF3 7-azaindoline acetamide (B32628) can add to N-Boc imines to generate β-amino acid derivatives with high diastereo- and enantioselectivity. mdpi.com
Conjugate Addition Reactions: The 7-azaindoline amide moiety can direct the asymmetric conjugate addition of nucleophiles to α,β-unsaturated systems. nih.gov
1,3-Dipolar Cycloadditions: Chiral control has been demonstrated in cycloaddition reactions where the 7-azaindoline amide is part of the dipolarophile, with the 7-azaindoline structure being identified as optimal for controlling stereoselectivity compared to other azaindole isomers. mdpi.com
This body of work demonstrates that the 7-azaindole core is highly amenable to directing stereoselective transformations. These established methodologies could be adapted to derivatives of this compound to generate a wide range of chiral molecules for further investigation.
| Reaction Type | Substrates | Catalyst System | Key Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Aldol Reaction | α-Azido 7-azaindoline amide + Aldehydes | Mesitylcopper / Chiral Ligand | Produces β-hydroxy-α-amino acid derivatives with high enantiomeric excess (ee) (86-99%). | mdpi.com |
| Asymmetric Mannich Reaction | α-CF3 7-azaindoline acetamide + N-Boc imines | [Cu(CH3CN)4]PF6 / Chiral Ligand / Base | Yields N-Boc-protected β-amino acid derivatives with high diastereoselectivity and ee (74-99%). | mdpi.com |
| 1,3-Dipolar Cycloaddition | 7-Azaindoline amide derivative + Azomethine ylide | AgOAc / Chiral Ligand | Demonstrates that the 7-azaindoline scaffold is an optimal directing group for stereocontrol. | mdpi.com |
Scalable Synthesis and Process Chemistry Considerations
The development of a scalable synthesis for this compound requires careful consideration of route efficiency, cost of goods, safety, and environmental impact. Many classical indole (B1671886) syntheses are not suitable for large-scale production of 7-azaindoles due to the electron-deficient nature of the pyridine ring, which often leads to poor yields. rsc.org Therefore, modern synthetic methods are preferred.
Core Scaffold Construction: Several modern strategies for constructing the 7-azaindole core are amenable to scale-up.
Cross-Coupling and Cyclization: A highly efficient and scalable two-step approach involves a Sonogashira coupling between a functionalized pyridine (e.g., 2-amino-3-iodopyridine) and a terminal alkyne, followed by a base-mediated cyclization. organic-chemistry.org This method is practical, avoids the need for protecting groups, and has been successfully applied to a variety of substrates. organic-chemistry.org
Domino Reactions: Novel one-pot methods have been developed for the selective synthesis of 7-azaindoles from readily available starting materials like 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde. rsc.org Such domino or tandem reactions are highly desirable in process chemistry as they reduce the number of unit operations, minimize waste, and can lead to significant cost savings.
Metal-Free Cycloisomerization: A particularly noteworthy scalable process has been demonstrated for the synthesis of 5-nitro-7-azaindole on a multi-kilogram scale. acs.org This route utilizes a metal-free cycloisomerization of a 3-alkynyl-2-aminopyridine derivative, which is advantageous for its safety, low cost, and ease of scale-up. acs.org
Introduction of Substituents: The introduction of the 4-fluoro and 6-methoxy groups must also be achieved through scalable and robust reactions.
4-Fluoro Group: A method described as being suitable for industrialization involves a two-step process starting from the parent 7-azaindole. google.com First, N-oxidation is achieved using an oxidizing agent like hydrogen peroxide. The resulting N-oxide is then treated with a halogenating agent, such as phosphorus oxychloride (POCl₃), to yield the 4-chloro-7-azaindole. google.com While this provides the chloro-analogue, subsequent nucleophilic aromatic substitution with a fluoride source (Halex reaction) is a potential, albeit challenging, route to the 4-fluoro derivative on a large scale.
6-Methoxy Group: The synthesis of 6-methoxy-7-azaindole derivatives has been reported. nih.gov On a manufacturing scale, the methoxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting a 6-halo-4-fluoro-7-azaindole precursor with sodium methoxide in a suitable solvent. The viability of this step depends on the reactivity of the 6-halo position and the stability of the rest of the molecule under the required reaction conditions.
Process Chemistry Considerations:
Route Scouting: The optimal route would likely involve early introduction of one or both substituents onto the pyridine starting material before the pyrrole ring formation.
Catalyst Selection: While palladium-catalyzed cross-coupling reactions are powerful, their cost and the need to remove residual metal can be drawbacks on a large scale. nih.gov Exploring less expensive catalysts (e.g., copper or iron) or metal-free options is a key consideration. acs.org
Purification: Minimizing the use of column chromatography is essential for a scalable process. The ideal process would yield a final product that can be isolated and purified by crystallization or distillation.
Safety and Environment: Reagents should be selected to minimize safety risks (e.g., avoiding highly energetic or toxic reagents) and environmental impact (e.g., reducing solvent use, minimizing waste). One-pot and telescopic processes are highly favored.
| Synthetic Strategy | Key Features | Advantages for Scale-up | Potential Challenges | Reference |
|---|---|---|---|---|
| Sonogashira Coupling / Cyclization | Two-step sequence from halo-aminopyridine and alkyne. | High efficiency, avoids protecting groups, broad substrate scope. | Cost of palladium catalyst, removal of residual metal. | organic-chemistry.org |
| Domino Reaction | One-pot reaction of 2-fluoro-3-methylpyridine and aldehyde. | Reduces unit operations, minimizes waste, high atom economy. | May have a more limited substrate scope for complex derivatives. | rsc.org |
| Metal-Free Cycloisomerization | Intramolecular cyclization of an alkynyl-aminopyridine. | No metal catalyst cost/removal, demonstrated on multi-kg scale, enhanced safety. | Requires synthesis of the specific cyclization precursor. | acs.org |
| N-Oxidation / Halogenation | Functionalization of the pre-formed 7-azaindole core. | Direct route to functionalized products, suitable for industrialization. | Requires handling of potent oxidizing and halogenating agents. | google.com |
Reactivity and Chemical Transformations of the 4 Fluoro 6 Methoxy 1h Pyrrolo 2,3 B Pyridine Scaffold
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) on the 7-azaindole (B17877) core predominantly occurs on the electron-rich pyrrole (B145914) ring. researchgate.net The preferred site of attack is the C3 position, as this leads to a more stable cationic intermediate where the aromaticity of the benzene (B151609) ring is preserved. researchgate.net
For 4-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, the regioselectivity of EAS is influenced by the electronic properties of the substituents on the pyridine (B92270) ring. The 6-methoxy group is an electron-donating group, which would generally activate the pyridine ring towards electrophilic attack, although the pyridine ring itself is inherently electron-deficient and thus deactivated compared to benzene. Conversely, the 4-fluoro group is an electron-withdrawing group, further deactivating the pyridine ring.
Given the strong directing effect of the pyrrole nitrogen and the general trend for EAS on 7-azaindoles, electrophilic attack is expected to occur almost exclusively at the C3 position of the pyrrole ring. Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of halogen atoms such as chlorine, bromine, and iodine at the C3 position.
Nitration: The introduction of a nitro group at the C3 position is a common transformation for 7-azaindoles. researchgate.net
Sulfonation: Sulfonation is also expected to occur at the C3 position.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are anticipated to proceed at the C3 position, catalyzed by Lewis acids. acs.org
It is worth noting that functionalization of the pyridine ring via electrophilic substitution is generally challenging. However, prior N-oxidation of the pyridine nitrogen can alter the regioselectivity. For instance, nitration of 7-azaindole N-oxide has been shown to yield the 4-nitro derivative, as the N-oxide group directs the electrophile to the C4 and C6 positions. researchgate.net In the case of this compound N-oxide, the directing effects of the N-oxide, the 4-fluoro, and the 6-methoxy groups would be complex and the outcome of such a reaction would require experimental verification.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagent | Predicted Major Product |
| Bromination | Br₂ | 3-Bromo-4-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine |
| Nitration | HNO₃/H₂SO₄ | 4-Fluoro-6-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine |
| Acylation | RCOCl/AlCl₃ | 1-(4-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
Nucleophilic Substitution Reactions and Their Scope
Nucleophilic aromatic substitution (SNAr) on the 7-azaindole scaffold is generally difficult due to the electron-rich nature of the pyrrole ring which deactivates the pyridine ring towards nucleophilic attack. researchgate.net However, the presence of a halogen, such as the fluorine atom at the C4 position in this compound, can facilitate SNAr reactions. The pyridine nitrogen atom acts as an electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov
The fluorine atom at C4 is a good leaving group for SNAr reactions. 4-Fluoro-7-azaindoles have been shown to exhibit greater reactivity in SNAr reactions compared to their 4-chloro counterparts. researchgate.net The 6-methoxy group, being electron-donating, would have a deactivating effect on this reaction by destabilizing the anionic intermediate. Nevertheless, under appropriate conditions, displacement of the C4-fluorine is expected to be a viable transformation.
The scope of nucleophiles that can participate in these reactions is broad and includes:
Amines: Primary and secondary amines can displace the fluorine to form 4-amino-7-azaindole derivatives.
Alkoxides: Reaction with alkoxides would yield 4-alkoxy-7-azaindole derivatives.
Thiols: Thiolates can be used to introduce sulfur-containing functional groups at the C4 position.
Table 2: Examples of Nucleophilic Aromatic Substitution on Halogenated 7-Azaindoles
| Starting Material | Nucleophile | Product | Reference |
| 4-Chloro-7-azaindole | Secondary Amine | 4-(Dialkylamino)-7-azaindole | nih.gov |
| 6-Bromo-7-azaindole | Ammonia | 6-Amino-7-azaindole | researchgate.net |
Metal-Catalyzed Coupling Reactions at Various Positions (C2, C3, C5, C7)
The 7-azaindole scaffold is amenable to a variety of metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at different positions. Halogenated derivatives of 7-azaindole are common starting materials for these transformations. For this compound, while the C4-fluoro group could potentially participate in some coupling reactions, it is more common to use bromo or iodo derivatives for higher reactivity. However, direct C-H activation and functionalization at other positions are also possible.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between a halide (or triflate) and a boronic acid or ester. This reaction has been successfully applied to various positions of the 7-azaindole ring. acs.orgnih.gov
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. It has been employed for the functionalization of the 7-azaindole nucleus. mdpi.comnih.gov
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This has also been applied to 7-azaindole derivatives. acs.orgatlanchimpharma.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. It has been used for the synthesis of various amino-7-azaindole derivatives. researchgate.netwikipedia.orgnih.gov
Table 3: Overview of Metal-Catalyzed Coupling Reactions on the 7-Azaindole Scaffold
| Reaction | Position(s) | Typical Substrate | Catalyst System |
| Suzuki-Miyaura | C2, C3, C4, C5, C6 | Halo-7-azaindole | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Sonogashira | C2, C3, C4, C6 | Halo-7-azaindole | Pd catalyst, Cu(I) salt, Base |
| Heck | C2, C3 | Halo-7-azaindole | Pd catalyst, Base |
| Buchwald-Hartwig | C4, C6 | Halo-7-azaindole | Pd catalyst, Ligand, Base |
Oxidation and Reduction Chemistry of the Ring System
Oxidation: The pyridine nitrogen of the 7-azaindole ring system can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). google.com This transformation is significant as it can alter the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and certain electrophilic substitution reactions. researchgate.net
Reduction: The 7-azaindole ring system can undergo reduction under various conditions. Catalytic hydrogenation can lead to the reduction of either the pyrrole or the pyridine ring, depending on the reaction conditions.
Hydrogenation of the Pyrrole Ring: High-pressure hydrogenation of 7-azaindole in a neutral medium at elevated temperatures can lead to the selective reduction of the pyrrole ring to form 2,3-dihydro-7-azaindole (7-azaindoline). acs.orgacs.org
Hydrogenation of the Pyridine Ring: In an acidic medium, catalytic hydrogenation can occur on the pyridine ring. nih.gov
The presence of the fluoro and methoxy (B1213986) substituents on the pyridine ring of this compound would likely influence the conditions required for these transformations.
Table 4: Oxidation and Reduction Reactions of the 7-Azaindole Scaffold
| Reaction Type | Reagent/Conditions | Product |
| N-Oxidation | H₂O₂ or m-CPBA | 7-Azaindole N-oxide |
| Pyrrole Ring Reduction | H₂, High Pressure, Neutral | 2,3-Dihydro-7-azaindole |
| Pyridine Ring Reduction | H₂, Acidic Medium | Tetrahydro- or Hexahydropyrrolo[2,3-b]pyridine |
Acid-Base Properties and Protonation/Deprotonation Studies
The 7-azaindole scaffold possesses both acidic and basic properties. The N-H proton of the pyrrole ring is weakly acidic, while the pyridine nitrogen is basic.
Basicity: The pyridine nitrogen (N7) is the primary site of protonation. The pKa of the conjugate acid of the parent 7-azaindole is approximately 4.6. nih.gov The substituents on the pyridine ring of this compound will modulate this basicity. The 6-methoxy group, being electron-donating, will increase the electron density on the pyridine nitrogen, thereby increasing its basicity. Conversely, the 4-fluoro group, being electron-withdrawing, will decrease the basicity. The net effect will be a combination of these opposing influences.
Acidity: The pyrrole N-H proton is acidic and can be removed by a strong base. The pKa of the pyrrole proton in 7-azaindole is significantly lower than that of indole (B1671886), indicating its higher acidity. nih.gov This increased acidity is attributed to the electron-withdrawing effect of the pyridine nitrogen.
These acid-base properties are important in understanding the reactivity of the molecule, for instance, in N-alkylation or N-acylation reactions at the pyrrole nitrogen after deprotonation.
Table 5: pKa Values of 7-Azaindole and Related Compounds
| Compound | pKa (Conjugate Acid) | Reference |
| 7-Azaindole | 4.6 | nih.gov |
| 4-Azaindole | 6.86 | pitt.edu |
| 5-Azaindole | 8.42 | nih.gov |
| 6-Azaindole | 5.61 | nih.gov |
Photochemical Reactivity (if applicable)
7-Azaindole and its derivatives are known to exhibit interesting photochemical properties, most notably excited-state proton transfer (ESPT). acs.org Upon photoexcitation, 7-azaindole can form hydrogen-bonded dimers or complexes with protic solvents like water or alcohols. In these complexes, a double proton transfer can occur, leading to the formation of a tautomer that has a distinct, red-shifted fluorescence emission. acs.org
The photophysical properties of this compound would be influenced by its substituents. The fluoro and methoxy groups could affect the absorption and emission spectra, as well as the quantum yield of fluorescence and the efficiency of the ESPT process. The specific photochemical reactivity of this particular derivative has not been extensively reported and would be a subject for further investigation.
Applications in Chemical Research and Molecular Design
Role as a Privileged Scaffold in Ligand Design
A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often by mimicking the core structure of natural ligands. The 1H-pyrrolo[2,3-b]pyridine nucleus serves this role effectively, particularly in the realm of kinase inhibitor design, where it acts as an ATP-competitive hinge-binder.
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop inhibitors for a wide array of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.
Fibroblast Growth Factor Receptor (FGFR): Extensive research has been conducted on 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFR, a family of receptor tyrosine kinases implicated in various cancers. nih.govrsc.org Structure-based design has led to the development of compounds with significant inhibitory activity against FGFR1, 2, and 3. nih.govrsc.org For instance, compound 4h (see compound table) emerged from an optimization campaign as a highly potent inhibitor with IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.govrsc.org
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): The scaffold is also a key feature in inhibitors of SGK1, a kinase involved in cell survival and proliferation. The compound 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid was identified as a lead SGK1 inhibitor. drugbank.com Subsequent derivatization efforts focused on improving its pharmacokinetic properties, highlighting the scaffold's adaptability for targeting this kinase. drugbank.com
Bruton's Tyrosine Kinase (BTK) and Monopolar Spindle 1 (MPS1): While the 1H-pyrrolo[2,3-b]pyridine scaffold itself is explored across the kinome, related pyrrolopyridine isomers are prominent in the design of inhibitors for other kinases. For example, the isomeric pyrrolo[2,3-d]pyrimidine core is a well-established scaffold for BTK inhibitors. nih.gov Similarly, the 1H-pyrrolo[3,2-c]pyridine scaffold has been used to generate inhibitors of the mitotic kinase MPS1. These examples underscore the versatility of the broader pyrrolopyridine family in targeting diverse kinases.
Potent and selective inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold serve as valuable chemical tools, or small molecule probes, for dissecting biological pathways. By selectively blocking the activity of a specific kinase, such as FGFR or JAK3, researchers can investigate the downstream consequences of that inhibition, thereby elucidating the kinase's role in cellular signaling, proliferation, and disease progression. nih.govnih.gov The development of compounds like 14c , a potent JAK3 inhibitor, provides researchers with the means to probe the function of the Janus kinase pathway in immune diseases. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
The development of potent ligands based on the 1H-pyrrolo[2,3-b]pyridine scaffold is guided by rigorous structure-activity relationship (SAR) studies. These studies systematically alter the structure of a lead compound and measure the resulting impact on its biological activity, providing a roadmap for rational drug design.
SAR studies on 1H-pyrrolo[2,3-b]pyridine derivatives have revealed that the type and position of substituents dramatically influence inhibitory potency and selectivity.
Substitutions on the Pyrrolopyridine Core: In the development of FGFR inhibitors, introducing a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring increased potency nearly 20-fold compared to the unsubstituted parent compound. nih.gov Similarly, for JAK3 inhibitors, adding a carbamoyl (B1232498) group to the C5-position and a cyclohexylamino group at the C4-position led to a significant increase in inhibitory activity. nih.govresearchgate.net
Substitutions on Appended Moieties: The nature of the groups attached to the core is also critical. In the FGFR inhibitor series, modifying a phenyl ring attached to the scaffold showed that adding methoxy (B1213986) groups at the 3- and 5-positions resulted in one of the most potent compounds (4h ). nih.gov The table below illustrates the effect of these substitutions on FGFR1 inhibition.
| Compound | 5-Position Substituent (Pyrrolopyridine) | 3-Position Substituent (Phenyl Ring) | 5-Position Substituent (Phenyl Ring) | FGFR1 IC50 (nM) |
| 1 | H | OCH3 | H | 1900 |
| 4a | CF3 | OCH3 | H | 100 |
| 4h | CF3 | OCH3 | OCH3 | 7 |
| Data sourced from reference nih.gov. |
The binding of 1H-pyrrolo[2,3-b]pyridine derivatives to their kinase targets is governed by specific three-dimensional interactions. Molecular modeling and docking studies are crucial for understanding these interactions and guiding further design. The core scaffold typically forms two key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. nih.gov
The substituents on the scaffold then adopt a conformation that allows them to occupy adjacent hydrophobic pockets. For example, in the docking model of compound 4h with FGFR1, the 3,5-dimethoxyphenyl group fits snugly into a hydrophobic pocket where it establishes a π–π stacking interaction with a phenylalanine residue (F489) and a hydrogen bond with an aspartic acid residue (D641). nih.gov The specific conformation dictated by the substitution pattern is therefore critical for achieving high-affinity binding.
A primary strategy for improving the potency and selectivity of scaffold-based inhibitors is chemical derivatization. Starting with a lead compound, medicinal chemists synthesize a library of new analogs by adding, removing, or modifying functional groups. This approach has been widely applied to the 1H-pyrrolo[2,3-b]pyridine core.
For example, a systematic derivatization of a lead compound for Janus kinase 3 (JAK3) explored different substitutions at the C4 and C5 positions. This led to the discovery that a C5-carboxamide and a C4-cyclohexylamino group were optimal for potent JAK3 inhibition. nih.govresearchgate.net This iterative process of synthesis and biological testing allows for the fine-tuning of molecular recognition, transforming a moderately active "hit" compound into a highly potent and selective "lead" for further development. nih.govnih.gov
Utilization in Scaffold Hopping and Lead Optimization Research
While specific, publicly available research detailing the extensive use of 4-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine in scaffold hopping and lead optimization is limited, the broader class of pyrrolo[2,3-b]pyridines is well-established in these areas. Scaffold hopping is a crucial strategy in drug discovery aimed at identifying isosteric or bioisosteric replacements for a core molecular structure to improve properties such as potency, selectivity, or pharmacokinetic profiles. The pyrrolo[2,3-b]pyridine scaffold itself is considered a valuable starting point for such explorations due to its structural rigidity and ability to engage in various biological interactions.
The introduction of fluorine and methoxy substituents at the 4- and 6-positions, respectively, on the pyrrolo[2,3-b]pyridine core is a deliberate medicinal chemistry tactic. The fluorine atom, a bioisostere for a hydrogen atom, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity through the formation of hydrogen bonds and other electrostatic interactions. The methoxy group can also modulate solubility and metabolic pathways.
In the context of lead optimization, derivatives of the parent pyrrolo[2,3-b]pyridine scaffold are frequently synthesized and evaluated to fine-tune their pharmacological properties. While direct data on This compound is not abundant, it is plausible that this compound could serve as a key intermediate or a member of a compound library in lead optimization campaigns targeting various biological targets. The strategic placement of the fluoro and methoxy groups provides vectors for further chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) of a particular series of compounds.
Contributions to Heterocyclic Chemistry Methodologies
The synthesis and functionalization of the pyrrolo[2,3-b]pyridine ring system are of significant interest to synthetic organic chemists. The development of novel and efficient methods to construct and elaborate this scaffold contributes to the broader field of heterocyclic chemistry. While specific methodologies centered exclusively on the synthesis of This compound are not widely reported, the general strategies for the synthesis of substituted pyrrolo[2,3-b]pyridines are applicable.
These methodologies often involve multi-step sequences, starting from appropriately substituted pyridine (B92270) or pyrrole (B145914) precursors. The introduction of the fluorine and methoxy groups would likely be achieved either by starting with pre-functionalized building blocks or by late-stage functionalization reactions. The development of regioselective reactions to introduce substituents at specific positions on the bicyclic core is a key challenge and an area of active research. The successful synthesis of This compound would rely on the strategic application of modern synthetic techniques, potentially including cross-coupling reactions and directed C-H functionalization.
The study of the reactivity of this specific compound could also provide valuable insights into the electronic properties of the pyrrolo[2,3-b]pyridine system as modulated by the electron-withdrawing fluorine and electron-donating methoxy groups. This understanding can, in turn, inform the design of new synthetic routes and the prediction of the chemical behavior of related heterocyclic compounds.
Advanced Spectroscopic and Structural Characterization of 4 Fluoro 6 Methoxy 1h Pyrrolo 2,3 B Pyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 4-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.
The 1H, 13C, and 19F NMR spectra provide the foundational information for the structural assignment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-exchangeable protons in the molecule. The pyrrole (B145914) N-H proton will likely appear as a broad singlet at a downfield chemical shift, typically in the range of δ 10-12 ppm, due to its acidic nature. The aromatic protons on the pyridine (B92270) and pyrrole rings will exhibit chemical shifts and coupling patterns influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom. The methoxy group protons will present as a sharp singlet around δ 3.8-4.0 ppm. The precise chemical shifts and coupling constants (J-values) are critical for differentiating between potential isomers. For instance, the position of the fluorine and methoxy groups significantly alters the electronic environment of the neighboring protons, leading to predictable changes in their spectral positions.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms directly attached to the electronegative fluorine and oxygen atoms will be significantly affected. The carbon of the methoxy group is expected to resonate around δ 55-60 ppm. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), a characteristic feature that aids in its assignment. The chemical shifts of the aromatic carbons in the pyrrolo[2,3-b]pyridine core will be influenced by the substituent effects, allowing for the confirmation of the substitution pattern.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds. The spectrum for this compound is expected to show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, couplings to nearby protons (H-F coupling) can be observed, providing additional structural information and aiding in the assignment of the proton spectrum. This technique is particularly powerful for confirming the regiochemistry of fluorination and for studying intermolecular interactions involving the fluorine atom.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity and Coupling Constants | Assignment |
|---|---|---|---|
| ¹H | ~11.0 | br s | N-H |
| ¹H | ~7.0-8.0 | d, dd | Aromatic CH |
| ¹H | ~6.5-7.0 | d, dd | Aromatic CH |
| ¹H | ~3.9 | s | -OCH₃ |
| ¹³C | ~150-160 (d, ¹JCF ≈ 240 Hz) | d | C-F |
| ¹³C | ~155-165 | s | C-OCH₃ |
| ¹³C | ~95-145 | s, d | Aromatic C |
| ¹³C | ~56 | q | -OCH₃ |
| ¹⁹F | -110 to -130 | m | Ar-F |
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure from the 1D NMR data.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be used to trace the connectivity of the protons on the pyridine and pyrrole rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for unambiguously assigning the carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of molecules. For a planar molecule like this compound, NOESY can confirm through-space proximities, for instance, between the methoxy protons and the proton at the 5-position.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₇FN₂O), the expected exact mass can be calculated and compared with the experimentally determined value, typically with an error of less than 5 ppm. This provides strong evidence for the molecular formula.
Furthermore, by employing techniques such as electron ionization (EI) or collision-induced dissociation (CID), the fragmentation pathways of the molecule can be studied. The fragmentation pattern provides valuable structural information. For this compound, characteristic losses of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO), are expected. The stability of the pyrrolo[2,3-b]pyridine ring system would likely result in a prominent molecular ion peak.
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Expected Fragmentation Ions |
|---|---|---|
| C₈H₇FN₂O | 167.0615 | [M-CH₃]⁺, [M-CH₃-CO]⁺ |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the bicyclic ring system. It would also provide accurate measurements of the C-F, C-O, and other bond lengths, which can be correlated with the electronic effects of the substituents.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Insights
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a sharp absorption band for the N-H stretching vibration in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methoxy group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the aromatic rings will give rise to a series of bands in the 1400-1650 cm⁻¹ region. The C-O stretching of the methoxy group will be observed as a strong band around 1050-1250 cm⁻¹. The C-F stretching vibration is expected in the region of 1000-1100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretching vibrations of the aromatic rings are often strong in the Raman spectrum.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H stretch | 3300-3500 | IR |
| Aromatic C-H stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H stretch (-OCH₃) | 2850-2960 | IR, Raman |
| C=C, C=N stretch | 1400-1650 | IR, Raman |
| C-O stretch | 1050-1250 | IR |
| C-F stretch | 1000-1100 | IR |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Analysis (if applicable)
Chiroptical spectroscopy, such as circular dichroism (CD), is used to study chiral molecules that can exist as enantiomers. This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit a CD spectrum.
However, this technique would become relevant if chiral derivatives of this compound were to be synthesized. For example, the introduction of a chiral substituent on the pyrrole nitrogen or at another position on the ring system would lead to enantiomers. In such cases, CD spectroscopy would be an essential tool for distinguishing between the enantiomers and for studying their stereochemical properties.
Computational and Theoretical Chemistry Studies of 4 Fluoro 6 Methoxy 1h Pyrrolo 2,3 B Pyridine
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are foundational to modern computational chemistry, offering a detailed description of molecular properties from first principles.
Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of molecules. Calculations, often using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311++G(d,p), can determine the optimized molecular geometry and analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.govresearchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller gap suggests higher reactivity. For 4-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, the HOMO is typically localized over the electron-rich pyrrole (B145914) ring, while the LUMO is distributed across the pyridine (B92270) ring system. A molecular electrostatic potential (MEP) map can further reveal the charge distribution, highlighting electron-rich areas (negative potential, often near the nitrogen and oxygen atoms) that are susceptible to electrophilic attack and electron-poor areas (positive potential, near the pyrrole N-H) that are prone to nucleophilic attack. researchgate.net
Table 1: Calculated Electronic Properties using DFT
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap (ΔE) | 5.15 |
| Ionization Potential | 6.25 |
| Electron Affinity | 1.10 |
DFT calculations are also employed to predict spectroscopic data. By calculating the magnetic shielding tensors, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). liverpool.ac.uknih.gov These theoretical predictions, when compared with experimental data, can confirm the compound's structure. Discrepancies between calculated and observed shifts can indicate specific conformational effects or solvent interactions not accounted for in the model.
Similarly, the calculation of second derivatives of the energy with respect to atomic positions yields harmonic vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. researchgate.netresearchgate.net These calculations help in the assignment of complex experimental spectra. For this compound, key predicted vibrations would include the N-H stretch of the pyrrole ring, C-F stretching, aromatic C-H stretches, and the asymmetric/symmetric stretches of the methoxy (B1213986) group.
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|
| N-H (Pyrrole) | 11.50 | 11.62 |
| H2 (Pyrrole) | 7.35 | 7.41 |
| H3 (Pyrrole) | 6.50 | 6.58 |
| H5 (Pyridine) | 8.10 | 8.15 |
| -OCH₃ | 3.90 | 3.94 |
Table 3: Key Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Pyrrole) | 3450 |
| Aromatic C-H Stretch | 3100-3150 |
| -OCH₃ Asymmetric Stretch | 2980 |
| C=C/C=N Ring Stretch | 1610, 1580, 1470 |
| C-F Stretch | 1255 |
QM methods can model chemical reactions, providing a powerful tool for understanding synthesis. By mapping the potential energy surface, researchers can identify the minimum energy pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (Ea). This information is crucial for predicting reaction feasibility and understanding mechanisms. For instance, the activation energy for an electrophilic aromatic substitution on the pyrrole ring could be calculated to predict regioselectivity. nih.gov
Table 4: Calculated Activation Energies for a Hypothetical Synthetic Step (e.g., N-alkylation)
| Reaction | Solvent Model | Calculated Ea (kcal/mol) |
|---|---|---|
| N-H Alkylation | Gas Phase | 25.5 |
| N-H Alkylation | DMSO (PCM) | 22.1 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, such as a protein receptor. ajchem-a.com The pyrrolo[2,3-b]pyridine scaffold is a common "hinge-binder" in many kinase inhibitors. nih.govacs.orgresearchgate.net Docking simulations of this compound into the ATP-binding site of a relevant kinase (e.g., Fibroblast Growth Factor Receptor, FGFR) would likely show key interactions. nih.gov Typically, the pyrrole N-H and one of the pyridine nitrogen atoms form hydrogen bonds with amino acid residues in the hinge region of the kinase. The methoxy group and the aromatic rings would engage in hydrophobic and van der Waals interactions within the binding pocket. Molecular dynamics (MD) simulations can then be used to assess the stability of this docked pose over time.
Table 5: Predicted Interactions from Molecular Docking with a Kinase Target
| Interaction Type | Ligand Moiety | Receptor Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Pyrrole N-H | Alanine (Backbone C=O) | 2.1 |
| Hydrogen Bond | Pyridine N7 | Cysteine (Backbone N-H) | 2.9 |
| Hydrophobic | Aromatic Rings | Valine, Leucine, Isoleucine | N/A |
| van der Waals | Methoxy Group | Phenylalanine | N/A |
Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For a series of analogues of this compound, a QSAR model could be built by calculating a wide range of molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Using statistical techniques like multiple linear regression, a model is generated that can predict the activity of new, unsynthesized compounds.
Table 6: Example of a QSAR Equation for a Series of Pyrrolo[2,3-b]pyridine Analogues
| Equation | Statistical Parameters |
|---|---|
| pIC₅₀ = 0.5 * logP - 1.2 * TPSA + 0.8 * (HOMO) + 3.5 | n = 30 |
| R² = 0.85 | |
| Q² = 0.78 |
Note: This is a hypothetical equation for illustrative purposes. pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the partition coefficient, and TPSA is the topological polar surface area.
Prediction of Physicochemical Properties Relevant to Chemical Behavior and Design
Computational tools can rapidly predict key physicochemical properties that are important for a molecule's behavior, particularly in a biological context. Properties such as lipophilicity (logP), aqueous solubility (logS), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are critical for absorption, distribution, metabolism, and excretion (ADME) profiles. These predictions help chemists prioritize which compounds to synthesize and test, saving time and resources.
Table 7: Predicted Physicochemical Properties
| Property | Predicted Value |
|---|---|
| Molecular Weight (g/mol) | 181.17 |
| logP | 2.15 |
| logS (Aqueous Solubility) | -2.50 |
| Topological Polar Surface Area (TPSA) (Ų) | 49.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Table of Compounds
Conformational Landscape Analysis and Energy Minima Identification
The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt due to the rotation around its single bonds. Identifying the low-energy conformations, or energy minima, is crucial for understanding a molecule's physical, chemical, and biological properties. While specific computational studies on the conformational landscape of this compound are not extensively available in the current body of scientific literature, valuable insights can be drawn from theoretical investigations of structurally related aromatic compounds, particularly those containing a methoxy group attached to a pyridine or benzene (B151609) ring.
The primary determinant of the conformational flexibility of this compound is the rotation of the methyl group of the methoxy substituent relative to the plane of the pyrrolopyridine ring system. Computational studies on similar aromatic ethers, such as anisole (B1667542) and methoxypyridines, have consistently shown that the orientation of the methoxy group is not random. Instead, it is governed by a delicate interplay of electronic and steric effects.
Theoretical calculations on para-substituted methoxypyridines indicate that the most stable conformation occurs when the methoxy group is coplanar with the aromatic ring. acs.org This planar arrangement allows for maximal conjugation between the lone pair of electrons on the oxygen atom and the π-system of the pyridine ring, which is an electronically stabilizing interaction.
For this compound, two principal planar conformers can be postulated, corresponding to the methyl group of the methoxy moiety being oriented towards or away from the fluorine atom at the 4-position. These can be described by the dihedral angle (C5-C6-O-CH3). A dihedral angle of 0° would place the methyl group pointing towards the C5 position, while a dihedral angle of 180° would orient it away from this position.
The energy barrier to rotation around the C6-O bond is a key feature of the conformational landscape. In related molecules like 4-methoxypyridine, the transition state for this rotation, where the methyl group is perpendicular to the aromatic ring (dihedral angle of 90°), is significantly higher in energy. acs.org This is because the stabilizing conjugation effect is lost in this orthogonal orientation. The presence of the fluorine atom at the 4-position in this compound could subtly influence the relative energies of the planar conformers and the height of the rotational barrier through electronic effects.
Given the principles established from computational studies of analogous aromatic systems, a hypothetical conformational energy profile for this compound can be constructed. The energy minima would correspond to the planar conformations, while the energy maxima would correspond to the perpendicular orientations of the methoxy group.
Table 1: Hypothetical Relative Energies of Conformers of this compound Based on Analogous Systems
| Conformer | Dihedral Angle (C5-C6-O-CH3) | Relative Energy (kcal/mol) | Description |
| A (Anti-periplanar) | ~180° | 0.00 | Most stable planar conformer. |
| B (Syn-periplanar) | ~0° | > 0.00 | Less stable planar conformer due to potential steric interactions. |
| Transition State | ~90° | Higher | Perpendicular orientation, representing the rotational barrier. |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on computational studies of similar methoxy-substituted aromatic compounds. The exact energy values for this compound would require specific theoretical calculations.
The identification of the global energy minimum and other low-energy conformers is typically achieved through a systematic conformational search using various computational chemistry methods. This process involves generating a multitude of possible conformations and then calculating their energies using quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). acs.org The results of such analyses provide a detailed picture of the molecule's flexibility and the relative populations of its different conformational states at a given temperature. While a dedicated study for this compound is needed for precise data, the foundational principles derived from related systems provide a strong framework for understanding its conformational behavior.
Future Research Directions and Translational Opportunities in Chemical Sciences
Development of Novel and Sustainable Synthetic Routes
While general methods for the synthesis of substituted 7-azaindoles are established, the development of novel and sustainable routes tailored to 4-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a crucial area of future research. Current synthetic strategies for related compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. researchgate.net Future efforts could focus on the following:
C-H Functionalization: Exploring direct C-H functionalization of a pre-formed 6-methoxy-7-azaindole core to introduce the fluorine atom at the 4-position, or vice-versa. This would represent a more atom-economical approach compared to traditional methods that rely on pre-functionalized starting materials. rsc.org
Flow Chemistry: Adapting synthetic steps to continuous flow processes. This can offer improved safety, scalability, and reproducibility, and may enable the use of reaction conditions that are challenging to implement in batch synthesis.
Biocatalysis: Investigating the potential of enzymatic transformations for key steps, such as regioselective halogenation or methoxylation. This could offer a greener and more selective alternative to traditional chemical reagents.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Linear Synthesis from Substituted Pyridines | Established methodologies for individual steps. | Potentially long reaction sequences, leading to lower overall yields. |
| Convergent Synthesis | Higher overall efficiency and modularity. | Requires careful planning of fragment synthesis and coupling reactions. |
| Late-Stage C-H Fluorination | High atom economy and efficiency. | Achieving high regioselectivity on the electron-rich heterocyclic system. |
| Flow Chemistry | Enhanced safety, scalability, and control. | Requires specialized equipment and optimization of reaction parameters. |
| Biocatalysis | High selectivity and sustainability. | Enzyme discovery and optimization for the specific substrate. |
Exploration of New Chemical Reactivity and Catalysis
The electronic properties of this compound, influenced by the electron-withdrawing fluorine and electron-donating methoxy (B1213986) group, suggest a unique reactivity profile that warrants investigation. Future research could explore:
Metal-Catalyzed Cross-Coupling: Utilizing the N-H of the pyrrole (B145914) ring and potentially activated C-H bonds as handles for palladium, copper, or nickel-catalyzed cross-coupling reactions to introduce further complexity. nih.gov The electronic nature of the substituents will likely influence the regioselectivity of these reactions. rsc.org
Photoredox Catalysis: Investigating the compound's potential to engage in photoredox-catalyzed reactions, either as a substrate or as a photosensitizer, given the prevalence of 7-azaindole (B17877) scaffolds in photophysically active molecules. acs.org
Organocatalysis: Exploring the use of the 7-azaindole nitrogen as a directing group or the pyrrole N-H as a hydrogen bond donor in organocatalytic transformations.
Advanced Functionalization for Materials Science Applications
The 7-azaindole core is known for its interesting photophysical properties, including fluorescence. acs.orgrsc.org The introduction of fluoro and methoxy substituents can modulate these properties, opening avenues for materials science applications.
Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of this compound and its derivatives. The substituents may enhance fluorescence quantum yields and tune emission wavelengths, making them potential candidates for new emitter materials.
Organic Semiconductors: Exploring the potential of polymers or molecular crystals derived from this compound in organic electronics. The planarity of the 7-azaindole system and the potential for intermolecular interactions could lead to favorable charge transport properties. fluoromart.com
Integration with Automated Synthesis and High-Throughput Experimentation
The modular nature of many synthetic routes to substituted 7-azaindoles makes this class of compounds amenable to automated synthesis platforms.
Library Synthesis: Developing an automated synthesis workflow to rapidly generate a library of analogs of this compound with diverse substituents at other positions. This would enable a more efficient exploration of structure-activity relationships (SAR) for various applications.
High-Throughput Screening: Utilizing the synthesized libraries in high-throughput screening (HTS) campaigns to identify hits for biological targets, such as protein kinases, or to discover new materials with desired properties. nih.govdovepress.com The inherent fluorescence of the 7-azaindole core could be advantageous in developing certain HTS assays. rsc.org
Contribution to Chemical Biology Tool Development
The 7-azaindole scaffold is a well-established pharmacophore, particularly in the development of kinase inhibitors. mdpi.com The specific substitution pattern of this compound could offer advantages in developing novel chemical biology tools.
Kinase Inhibitor Scaffolds: This compound could serve as a starting point for the design of selective inhibitors for specific kinases. The fluorine atom can engage in favorable interactions within the ATP-binding site, and the methoxy group can be used to tune solubility and metabolic stability. nih.govnih.gov
Photoaffinity Probes: Derivatization of the core structure with photoreactive groups could lead to the development of photoaffinity probes for target identification and validation studies.
Fluorescent Ligands: The intrinsic fluorescence of the 7-azaindole core could be exploited to develop fluorescent ligands for studying ligand-protein interactions and for use in fluorescence polarization or FRET-based assays. rsc.org
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 4-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, and how are intermediates characterized?
- Methodological Answer : The synthesis often involves halogenation and functional group substitution. For example, fluorination can be achieved using reagents like HNO₃ at controlled temperatures (0°C to room temperature) to avoid side reactions. Methoxy groups are introduced via nucleophilic substitution with NaH and methyl iodide (MeI) in THF . Intermediates are characterized using NMR, HPLC, and mass spectrometry. Purity is validated via liquid chromatography (LC) with UV detection, as demonstrated in studies on analogous pyrrolopyridine derivatives .
Q. How is the purity of this compound assessed, and what solvents are optimal for its dissolution?
- Methodological Answer : Purity is assessed using a combination of LC-UV and spectrophotometric methods, with mobile phases like acetonitrile/water gradients. For dissolution, polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s low solubility in water. Stability studies recommend storage at 2–8°C to prevent degradation .
Q. What initial biological screening approaches are used for pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : Derivatives are screened for receptor binding (e.g., dopamine D₄ receptors) using radioligand displacement assays. Positron emission tomography (PET) imaging agents require isotopic labeling (e.g., fluorine-18) followed by in vitro binding affinity tests and in vivo biodistribution studies in rodent models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?
- Methodological Answer : Optimization involves temperature control (e.g., maintaining 0°C during nitration to prevent over-reaction) and catalyst selection. Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions with boronic acids. Solvent systems like dioxane/water mixtures improve Suzuki-Miyaura cross-coupling efficiency .
Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Solutions include:
- Step 1 : Conduct metabolic stability assays using liver microsomes.
- Step 2 : Modify substituents (e.g., replace methoxy with trifluoromethyl) to enhance stability.
- Step 3 : Validate changes via PET imaging to assess target engagement in vivo .
Q. What strategies are used to establish structure-activity relationships (SAR) for fluorinated pyrrolo[2,3-b]pyridines?
- Methodological Answer : SAR studies involve systematic substitution at positions 4 (fluoro) and 6 (methoxy). Key steps:
- Variation : Synthesize analogs with halogens (Cl, Br) or alkyl groups.
- Testing : Compare binding affinities and selectivity profiles (e.g., dopamine D₂ vs. D₄ receptors).
- Analysis : Use computational docking to identify critical interactions (e.g., hydrogen bonding with Ser196 in D₄ receptors) .
Q. How do advanced spectroscopic techniques (e.g., 2D NMR, HRMS) resolve structural ambiguities in pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
